molecular formula C9H10ClNO2 B585517 N-(2-chloro-3-methoxyphenyl)acetamide CAS No. 150637-97-1

N-(2-chloro-3-methoxyphenyl)acetamide

Cat. No. B585517
M. Wt: 199.634
InChI Key: OUJOPOONOQCTNV-UHFFFAOYSA-N
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Description

N-(2-Chloro-3-methoxyphenyl)acetamide (CMPMA) is an organic compound belonging to the class of amides. It is an important intermediate in the synthesis of many drugs, and has been used in a variety of scientific research applications. CMPMA is a colorless, water-soluble, crystalline solid with a molecular weight of 207.6 g/mol. Its chemical formula is C9H10ClNO2.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of N-(2-chloro-3-methoxyphenyl)acetamide can be achieved through a two-step reaction process. The first step involves the synthesis of 2-chloro-3-methoxyaniline, which is then reacted with acetic anhydride to obtain the final product.

Starting Materials
o-Anisidine, Thionyl chloride, Acetic anhydride, Sodium acetate, Hydrochloric acid

Reaction
Step 1: Synthesis of 2-chloro-3-methoxyaniline, - Dissolve o-anisidine in thionyl chloride and heat the mixture under reflux for several hours., - Cool the reaction mixture and pour it onto ice., - Collect the precipitate and wash it with water to obtain 2-chloro-3-methoxyaniline., Step 2: Synthesis of N-(2-chloro-3-methoxyphenyl)acetamide, - Dissolve 2-chloro-3-methoxyaniline in acetic anhydride and add sodium acetate., - Heat the mixture under reflux for several hours., - Cool the reaction mixture and pour it onto ice., - Collect the precipitate and wash it with water to obtain N-(2-chloro-3-methoxyphenyl)acetamide.

Scientific Research Applications

N-(2-chloro-3-methoxyphenyl)acetamide has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including pyridine derivatives and quinolines. It has also been used as a catalyst in the synthesis of 4-hydroxycoumarin derivatives. In addition, N-(2-chloro-3-methoxyphenyl)acetamide has been used in the synthesis of novel antibacterial agents and anticancer drugs.

Mechanism Of Action

The exact mechanism of action of N-(2-chloro-3-methoxyphenyl)acetamide is not yet fully understood. However, it is believed to interact with certain enzymes involved in the metabolism of drugs, resulting in the inhibition of their activity. This could explain its use as a catalyst in the synthesis of various organic compounds.

Biochemical And Physiological Effects

N-(2-chloro-3-methoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, resulting in the inhibition of their activity. It has also been shown to inhibit the growth of certain cancer cells, and to reduce the levels of certain inflammatory markers.

Advantages And Limitations For Lab Experiments

N-(2-chloro-3-methoxyphenyl)acetamide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of N-(2-chloro-3-methoxyphenyl)acetamide is its low cost and availability. It is also relatively easy to synthesize, making it ideal for use in laboratory experiments. However, N-(2-chloro-3-methoxyphenyl)acetamide is sensitive to light and air, and can be easily degraded in these conditions.

Future Directions

There are a number of potential future directions for the use of N-(2-chloro-3-methoxyphenyl)acetamide. One possibility is to use it as a reagent in the synthesis of novel drugs. It could also be used in the synthesis of new catalysts or in the development of new catalytic processes. Additionally, N-(2-chloro-3-methoxyphenyl)acetamide could be used to study the mechanism of action of various drugs, and to investigate the biochemical and physiological effects of certain compounds. Finally, N-(2-chloro-3-methoxyphenyl)acetamide could be used to design new materials for use in drug delivery systems.

properties

IUPAC Name

N-(2-chloro-3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-6(12)11-7-4-3-5-8(13-2)9(7)10/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJOPOONOQCTNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=CC=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-3-methoxyphenyl)acetamide

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